molecular formula C20H22N4O3S B2849646 N-cyclopentyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 942004-27-5

N-cyclopentyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2849646
CAS No.: 942004-27-5
M. Wt: 398.48
InChI Key: WNYAVYSTYXQODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a sophisticated heterocyclic compound designed for advanced pharmaceutical and biochemical research. This acetamide derivative features a complex molecular architecture based on a thiazolo[4,5-d]pyridazinone core, a scaffold recognized for its significant potential in medicinal chemistry. Compounds within this structural class have demonstrated relevance in antiviral research, particularly for the treatment of Paramyxoviridae virus infections, which include significant human pathogens . The structural design incorporates a 3-methoxyphenyl moiety at the 7-position and a cyclopentyl group on the acetamide nitrogen, which are critical for modulating the compound's physicochemical properties and biological interactions. Researchers can leverage this compound as a key intermediate or lead structure in drug discovery programs. Its core thiazolopyridazine framework is analogous to other patented compounds investigated for their inhibitory effects on specific viral or inflammatory pathways, suggesting its potential utility in developing novel therapeutic agents . The mechanism of action for such compounds typically involves targeted interaction with specific enzymes or cellular receptors, leading to the inhibition of crucial pathological processes. This product is offered for non-clinical research and development applications. It is strictly for use in laboratory settings by qualified professionals. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference purposes.

Properties

IUPAC Name

N-cyclopentyl-2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-12-21-18-19(28-12)17(13-6-5-9-15(10-13)27-2)23-24(20(18)26)11-16(25)22-14-7-3-4-8-14/h5-6,9-10,14H,3-4,7-8,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYAVYSTYXQODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3CCCC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The thiazolo[4,5-d]pyridazin core distinguishes this compound from other heterocyclic systems, such as benzo[b][1,4]oxazin derivatives (e.g., compounds in ), which exhibit oxazinone and oxadiazole moieties.

Substituent Effects

  • Position 7 Substituents: The 3-methoxyphenyl group in the target compound introduces electron-donating methoxy groups, which may enhance solubility and influence metabolic stability.
  • Acetamide Side Chain :
    • The cyclopentyl group in the target compound increases lipophilicity compared to the 4-chlorophenyl group in ’s analog. This difference could impact blood-brain barrier permeability or cytochrome P450-mediated metabolism .

Physicochemical Properties

While exact data for the target compound are unavailable, molecular weight and polarity can be inferred:

  • The 3-methoxyphenyl substituent likely increases molecular weight (~20–30 Da) compared to thienyl analogs.
  • The cyclopentyl group may reduce aqueous solubility relative to aromatic acetamide side chains.

Data Table: Structural and Hypothetical Property Comparison

Compound Name Core Structure Position 7 Substituent Acetamide Group Molecular Weight (Da)* Predicted logP**
N-cyclopentyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide Thiazolo[4,5-d]pyridazin 3-Methoxyphenyl Cyclopentyl ~414.5 ~3.2
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide Thiazolo[4,5-d]pyridazin 2-Thienyl 4-Chlorophenyl 415.9 ~2.8
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives Benzo[b][1,4]oxazin Substituted phenyl N/A ~350–400 ~1.5–2.5

Molecular weights estimated from structural formulas.
*
logP values predicted using fragment-based methods.

Research Findings and Implications

  • Synthetic Methods : The target compound’s synthesis may parallel ’s use of cesium carbonate and DMF for coupling reactions, though specific protocols remain unconfirmed .
  • Biological Activity : Structural analogs like the chlorophenyl-thienyl derivative () are often screened for kinase inhibition. The 3-methoxyphenyl group in the target compound could modulate selectivity for specific enzymatic targets .

Q & A

Q. What are the optimal synthetic routes for N-cyclopentyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?

The synthesis involves multi-step reactions starting with thiazolo-pyridazine core formation. Key steps include:

  • Thiazole ring construction : Use phosphorus pentasulfide (P₄S₁₀) to cyclize precursor thioureas under reflux conditions (e.g., toluene, 110°C, 6–8 hours) .
  • Acetamide coupling : React the thiazolo-pyridazine intermediate with cyclopentylamine using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., 3-methoxyphenyl at C7, methyl at C2) and acetamide linkage. Look for characteristic shifts: thiazole protons (~δ 7.5–8.5 ppm), methoxy groups (~δ 3.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns to verify molecular formula (e.g., C₂₁H₂₃N₃O₃S) .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Focus on the thiazolo-pyridazine core’s π-π stacking with aromatic residues and acetamide hydrogen bonding .
  • MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze root-mean-square deviation (RMSD) to identify conformational changes .

Q. What experimental strategies resolve contradictions in biological activity data across analogs?

  • Comparative SAR studies : Test the compound against analogs (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) in standardized assays (e.g., IC₅₀ in cancer cell lines). Structural differences often explain potency variations .
  • Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended interactions that may confound initial activity reports .

Q. How to optimize reaction yields when scaling up synthesis?

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors. For example, increasing EDCI concentration from 1.2 to 1.5 equivalents improves acetamide coupling yields by 15% .
  • Continuous flow chemistry : Implement microreactors for thiazole cyclization to enhance heat transfer and reduce side-product formation .

Methodological Challenges and Solutions

Q. Why does the compound exhibit poor solubility, and how can this be addressed?

  • Solubility analysis : Determine logP (e.g., using HPLC) to confirm hydrophobicity (predicted logP ~3.5). Poor solubility (<10 µg/mL in PBS) is common in thiazolo-pyridazine derivatives due to planar aromatic cores .
  • Formulation strategies : Develop nanoemulsions (e.g., PEGylated liposomes) or co-crystals with succinic acid to enhance bioavailability .

Q. How to validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Incubate the compound in simulated gastric fluid (pH 1.2, 37°C) and monitor degradation via HPLC. Thiazolo-pyridazine cores are prone to oxidation; add antioxidants (e.g., BHT) to improve stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.